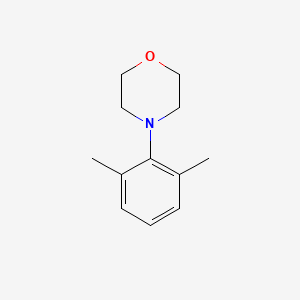

4-(2,6-Dimethylphenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-3-5-11(2)12(10)13-6-8-14-9-7-13/h3-5H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHNEBLMLDMUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441707 | |

| Record name | 4-(2,6-dimethylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255835-91-7 | |

| Record name | 4-(2,6-dimethylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organic Synthesis and Advanced Chemical Development

4-(2,6-Dimethylphenyl)morpholine is a substituted N-aryl morpholine (B109124). The core structure consists of a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, attached to a 2,6-dimethylphenyl group. This specific arrangement of atoms imparts a unique combination of steric and electronic properties to the molecule, making it a valuable building block and ligand in various chemical transformations.

In the realm of organic synthesis, the development of efficient methods for the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular construction. The synthesis of N-aryl amines and heterocycles, such as this compound, is of particular importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. e3s-conferences.orgnih.govresearchgate.net The 2,6-dimethyl substitution on the phenyl ring introduces significant steric hindrance around the nitrogen atom, which can influence the reactivity and selectivity of chemical reactions involving this compound.

The morpholine moiety itself is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. nih.govresearchgate.net The combination of the sterically hindered aryl group and the morpholine ring in this compound presents an intriguing platform for the design of new catalysts, ligands, and biologically active molecules. e3s-conferences.orgnih.gov

Historical Perspective of N Aryl Morpholine Derivatives in Chemical Inquiry

The journey to synthesize N-aryl morpholines, including derivatives like 4-(2,6-dimethylphenyl)morpholine, is deeply rooted in the history of cross-coupling reactions. For many years, the formation of the aryl-nitrogen bond was a significant challenge for synthetic chemists. researchgate.net

Early methods, such as the Ullmann condensation, developed in the early 20th century, provided a means to form C-N bonds by reacting an aryl halide with an amine in the presence of copper at high temperatures. While groundbreaking for its time, the Ullmann reaction often required harsh reaction conditions and had limited substrate scope. researchgate.net

A paradigm shift occurred in the mid-1990s with the development of the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction revolutionized the synthesis of N-aryl amines by allowing the reaction to proceed under much milder conditions with a broader range of substrates and functional group tolerance. The use of specialized phosphine (B1218219) ligands was crucial to the success of this methodology, enabling the efficient coupling of a wide variety of amines, including morpholine (B109124), with aryl halides. organic-chemistry.org The development of progressively more sophisticated and sterically demanding ligands has further expanded the capabilities of this powerful reaction.

These advancements in catalytic C-N bond formation have been instrumental in making compounds like this compound and other N-aryl morpholine derivatives readily accessible for research and development.

Scope and Significance of Research on 4 2,6 Dimethylphenyl Morpholine in the Chemical Sciences

Classical and Established Synthetic Routes to N-Aryl Morpholines

Traditional methods for the synthesis of N-aryl morpholines, including this compound, have laid the groundwork for more advanced synthetic strategies. These established routes often involve amine alkylation, cyclization, and condensation reactions.

Amine Alkylation and Cyclization Strategies

A primary and long-standing approach to N-aryl morpholine synthesis involves the alkylation of a primary or secondary amine followed by a cyclization step. organic-chemistry.orgnih.gov This strategy typically begins with the reaction of an appropriately substituted aniline, such as 2,6-dimethylaniline, with a dielectrophile containing the core structure needed to form the morpholine ring.

One common method involves the reaction of an amino alcohol with a suitable reagent to introduce the remaining atoms of the morpholine ring, followed by cyclization. chemrxiv.org For instance, N-alkylation of an amino alcohol can be followed by an intramolecular Williamson ether synthesis to close the ring. However, a significant challenge in the alkylation of amines is the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com This often results in a mixture of products and lower yields of the desired secondary or tertiary amine. masterorganicchemistry.com

A classic example is the reaction of diethanolamine (B148213) with concentrated sulfuric acid to produce morpholine, a process that involves intramolecular dehydration. wikipedia.orggoogle.com While effective, this method requires harsh conditions and the handling of large quantities of acid. google.com Another approach involves the reaction of a primary amine with two equivalents of an epoxide, such as ethylene (B1197577) oxide, followed by cyclization.

Recent advancements have focused on improving the selectivity of monoalkylation. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.org For example, the use of ethylene sulfate (B86663) as a monoalkylation agent for 1,2-amino alcohols has been reported as a high-yielding, two-step, redox-neutral protocol. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.orgacs.orgorganic-chemistry.org This method offers a greener alternative to traditional approaches that often employ toxic reagents like chloroacetyl chloride and require hydride reductions. organic-chemistry.org

Condensation Reactions for Morpholine Ring Formation

Condensation reactions represent another foundational strategy for constructing the morpholine ring. The Ullmann condensation, a copper-catalyzed reaction, has historically been used for the formation of C-N bonds to create N-aryl amines. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. wikipedia.orgnih.gov While the Ullmann reaction has been a valuable tool, it often requires harsh reaction conditions, stoichiometric amounts of copper, and the use of high-boiling polar solvents. wikipedia.org

The Goldberg reaction, a modification of the Ullmann condensation, specifically describes the copper-catalyzed N-arylation of amides, which can then be hydrolyzed to the corresponding N-aryl amines. wikipedia.org These classical condensation methods, despite their limitations, have been instrumental in the synthesis of a wide range of N-aryl heterocycles.

Modern and Sustainable Synthetic Approaches

In recent years, a significant shift towards more efficient, selective, and environmentally benign synthetic methods has been observed. This has led to the development of novel strategies for the synthesis of N-aryl morpholines, including this compound.

Transition-Metal-Catalyzed Synthesis of N-Aryl Morpholines

The advent of transition-metal catalysis has revolutionized the synthesis of N-aryl morpholines. acs.orgnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C(sp²)–N bonds. acs.orgwikipedia.org This reaction allows for the coupling of an aryl halide or triflate with an amine under relatively mild conditions and with high functional group tolerance. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as XPhos, has been crucial in expanding the scope of the reaction to include less reactive aryl chlorides and a wider range of amines, including morpholine. For instance, the coupling of 4-chlorotoluene (B122035) with morpholine using a palladium catalyst and the XPhos ligand has been demonstrated to proceed with high efficiency. Similarly, new quinoline (B57606) derivatives have been synthesized via Buchwald-Hartwig amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine, achieving good yields. rsc.org

Copper-catalyzed N-arylation reactions, representing a renaissance of the Ullmann condensation, have also seen significant advancements. researchgate.net The use of ligands such as 1,10-phenanthroline (B135089) has enabled these reactions to proceed under milder conditions, making them a viable alternative to palladium-catalyzed methods. researchgate.net

A palladium-catalyzed carboamination reaction has been developed as a key step in a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This strategy provides access to a diverse range of morpholine products as single stereoisomers in moderate to good yields. nih.gov The proposed mechanism involves the oxidative addition of an aryl bromide to a Pd(0) complex, followed by the formation of a palladium(aryl)(amido) intermediate. Subsequent syn-aminopalladation through a boat-like transition state leads to the cyclized product. nih.gov

Iron-catalyzed methods have also been explored. For example, iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-aryl morpholines. The goal is to develop methods that are more environmentally friendly, safer, and more efficient in terms of atom economy. researchgate.net

A notable example is the development of a one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.orgacs.orgorganic-chemistry.org This method avoids the use of hazardous reagents and minimizes waste generation. organic-chemistry.orgchemrxiv.org The reaction proceeds through the clean isolation of N-monoalkylation products from a simple SN2 reaction. organic-chemistry.orgnih.govchemrxiv.orgchemrxiv.orgacs.orgorganic-chemistry.org This approach has been successfully scaled up to produce over 50 grams of various morpholine derivatives. nih.govchemrxiv.orgchemrxiv.orgacs.org

The use of recyclable catalysts is another key aspect of green chemistry. For example, N-heterocyclic carbene (NHC) complexes supported on graphene nanosheets have been developed for palladium-catalyzed aminations. researchgate.net These hybrid materials exhibit excellent recyclability, with some catalysts maintaining high activity over multiple cycles. researchgate.net

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as improved safety, better process control, and scalability. azolifesciences.comnih.gov This technology has been applied to various synthetic transformations relevant to the synthesis of N-aryl morpholines.

For instance, continuous flow systems have been utilized for the selective hydrogenation of nitroarenes to N-arylhydroxylamines, which are precursors to N-aryl amines. mdpi.com This approach allows for precise control of reaction parameters, leading to high selectivity and yield. mdpi.com Flow chemistry has also been employed in the synthesis of drug candidates where a morpholine moiety is introduced. For example, a machine-assisted protocol was developed for the continuous flow synthesis of a drug candidate that involved an O-alkylation with N-chloroacetylmorpholine in a later step under batch conditions. acs.org

An in-depth examination of the synthetic pathways leading to this compound and its structurally related analogs reveals a field rich with established and innovative chemical strategies. The construction of this specific N-aryl morpholine, and particularly its chiral derivatives, relies on the careful selection of foundational molecules and the application of sophisticated stereoselective techniques. This article delves into the critical precursor molecules and starting materials required for synthesis and explores the advanced methodologies developed to control stereochemistry in the formation of the morpholine ring.

Mechanistic Investigations of Reactions Involving 4 2,6 Dimethylphenyl Morpholine

Computational Chemistry and Quantum Mechanical Studies of Reaction Mechanisms

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms can be explored at the atomic level. For a molecule like 4-(2,6-dimethylphenyl)morpholine, quantum mechanical studies would be instrumental in understanding its reactivity, particularly in reactions where it acts as a catalyst or a nucleophile.

Reaction Pathway Elucidation and Energy Landscapes

Theoretical studies would likely focus on elucidating the step-by-step pathways of reactions involving this compound. By mapping the potential energy surface, researchers can identify the most favorable reaction coordinates, intermediates, and transition states.

For instance, in a hypothetical reaction with an electrophile, computational models could explore various possibilities, such as direct nucleophilic attack by the morpholine (B109124) nitrogen or a more complex pathway involving initial coordination. The energy landscape would reveal the relative stabilities of all species along the reaction coordinate, indicating the most probable mechanistic route. The steric bulk of the 2,6-dimethylphenyl group is expected to play a significant role in dictating the approach of reactants and influencing the geometry of intermediates and transition states.

Transition State Analysis and Reaction Energetics

A critical aspect of computational mechanistic studies is the characterization of transition states. For reactions involving this compound, transition state theory combined with quantum mechanical calculations would allow for the determination of activation energies (energy barriers). These calculations would provide quantitative insights into the feasibility and rate of a given reaction step.

The electronic properties of the 2,6-dimethylphenyl group, specifically the electron-donating nature of the two methyl groups, would be expected to influence the electron density on the morpholine nitrogen. This, in turn, would affect the nucleophilicity of the nitrogen and the energetics of its interaction with electrophiles. Computational analysis of the transition state structures would reveal the key atomic interactions and bond-forming/bond-breaking processes that govern the reaction's progress.

Table 1: Hypothetical Calculated Energetic Data for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound and Electrophile |

| Pre-reaction Complex | -2.5 | van der Waals complex between reactants |

| Transition State | +15.8 | Highest energy point on the reaction pathway |

| Intermediate | +1.2 | A transient species formed after the transition state |

| Product Complex | -5.7 | Complex of the product and leaving group |

| Products | -10.3 | Final products of the reaction |

Note: This table presents hypothetical data to illustrate the type of information that would be generated from computational studies. Actual values would depend on the specific reaction being investigated.

Kinetic Studies and Reaction Rate Determination

Experimental kinetic studies are essential for validating the mechanisms proposed by computational models and for quantifying the factors that influence reaction rates. For this compound, kinetic investigations would typically involve monitoring the concentration of reactants or products over time under various conditions.

By systematically varying parameters such as reactant concentrations, temperature, and solvent, one can determine the rate law for a given reaction. The rate law provides direct evidence for the molecularity of the rate-determining step. For example, a second-order rate law for a reaction between this compound and an electrophile would suggest that both species are involved in the slowest step of the reaction.

The steric hindrance imposed by the 2,6-dimethylphenyl group would be expected to have a pronounced effect on the reaction rate. Comparing the rate constants of reactions with 4-phenylmorpholine (B1362484) or unsubstituted morpholine would allow for a quantitative assessment of this steric effect.

Table 2: Hypothetical Rate Constants for the Reaction of Morpholine Derivatives with a Standard Electrophile

| Morpholine Derivative | Rate Constant (M⁻¹s⁻¹) | Relative Rate |

| Morpholine | 1.0 x 10⁻² | 100 |

| 4-Phenylmorpholine | 5.0 x 10⁻³ | 50 |

| This compound | 1.0 x 10⁻⁴ | 1 |

Note: This table contains hypothetical data to illustrate the expected trend in reactivity based on steric hindrance.

Isotopic Labeling Experiments and Mechanistic Probes

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction, providing unambiguous evidence for bond-making and bond-breaking events. In the context of reactions involving this compound, isotopic substitution could be used to clarify ambiguous mechanistic points.

For instance, if a reaction involves a proton transfer step, substituting a specific hydrogen atom with its heavier isotope, deuterium, would lead to a kinetic isotope effect (KIE). The magnitude of the KIE can provide information about the nature of the transition state for the proton transfer.

Furthermore, labeling the nitrogen atom of the morpholine ring (using ¹⁵N) would allow for its unequivocal tracking in the final products, confirming its role as a nucleophile or a catalyst. While no specific isotopic labeling studies on this compound have been reported, this methodology remains a crucial tool for any future in-depth mechanistic investigation.

Structural Characterization Methodologies for 4 2,6 Dimethylphenyl Morpholine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-(2,6-Dimethylphenyl)morpholine. researchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the signals corresponding to the protons of the 2,6-dimethylphenyl group and the morpholine (B109124) ring are observed at distinct chemical shifts. The aromatic protons typically appear in the downfield region, while the morpholine protons and the methyl groups resonate in the upfield region. The integration of these signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.

For a more in-depth structural assignment, particularly for complex derivatives, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com These methods provide correlation maps between different nuclei, resolving ambiguities that may arise from 1D spectra. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, establishing the connectivity of protons within the same spin system, such as the protons on the morpholine ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure, including the connection between the dimethylphenyl group and the morpholine ring. numberanalytics.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Table 1: Representative NMR Data for this compound

| Technique | Nucleus | Observed Chemical Shifts (ppm) and Multiplicities | Interpretation |

| ¹H NMR | Protons | Aromatic (phenyl), Morpholine CH₂, Methyl (CH₃) | Provides information on the chemical environment and connectivity of protons. |

| ¹³C NMR | Carbons | Aromatic (phenyl), Morpholine CH₂, Methyl (CH₃) | Reveals the carbon framework of the molecule. |

| COSY | ¹H-¹H | Correlations between adjacent protons | Establishes proton-proton coupling networks. |

| HSQC | ¹H-¹³C | Correlations between protons and directly bonded carbons | Links proton and carbon signals. |

| HMBC | ¹H-¹³C | Correlations between protons and carbons over 2-3 bonds | Confirms connectivity between different parts of the molecule. |

Vibrational Spectroscopy (Infrared and Raman) Methodologies

Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the functional groups present. youtube.com For this compound, characteristic IR absorption bands would be expected for:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the morpholine ring and methyl groups) are found just below 3000 cm⁻¹.

C-N stretching vibrations: The stretching of the carbon-nitrogen bond in the morpholine ring will produce a characteristic absorption band.

C-O-C stretching vibrations: The ether linkage within the morpholine ring will exhibit a strong C-O-C stretching band.

Aromatic ring vibrations: The phenyl ring will show characteristic absorptions in the fingerprint region (approximately 1600-1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by the molecule. youtube.com While some vibrational modes may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. This provides a more complete picture of the vibrational properties of the molecule.

The combination of IR and Raman spectroscopy offers a powerful tool for the structural confirmation of this compound and for identifying any modifications or substitutions in its derivatives. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C-N Stretch | 1250 - 1020 | IR, Raman |

| C-O-C Stretch | 1260 - 1000 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

Mass Spectrometry (MS) Methodologies for Molecular Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Electron Ionization (EI): This is a common ionization technique that can lead to extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. For this compound, characteristic fragmentation could involve the cleavage of the morpholine ring or the loss of a methyl group.

Soft Ionization Techniques: Techniques such as Electrospray Ionization (ESI) and Chemical Ionization (CI) are "softer" ionization methods that typically result in less fragmentation and a more prominent molecular ion peak. These are particularly useful for confirming the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This is particularly useful for analyzing mixtures and identifying the components, including this compound, in complex samples. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Significance |

| Electron Ionization (EI-MS) | Molecular ion peak and fragmentation pattern | Confirms molecular weight and provides structural clues from fragmentation. |

| High-Resolution (HRMS) | Exact mass measurement | Determines the elemental composition. |

| GC-MS | Retention time and mass spectrum | Separates and identifies the compound in a mixture. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The diffraction data can be used to calculate the positions of all the atoms in the crystal lattice, providing a precise and unambiguous picture of the molecular structure.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the morpholine ring (e.g., chair, boat) and the relative orientation of the dimethylphenyl group.

Intermolecular interactions: How the molecules are packed together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While obtaining suitable single crystals can be a challenge, the information provided by X-ray crystallography is unparalleled in its detail and accuracy. Powder X-ray diffraction (PXRD) can also be used to characterize the crystalline form of the bulk material and to identify different polymorphic forms. cambridge.orgmdpi.com

Table 4: Information from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D positions of all atoms. |

| Bond Lengths and Angles | Geometric parameters of the molecule. |

| Torsion Angles | Conformational details of the molecule. |

| Crystal Packing | Arrangement of molecules in the solid state. |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A solution of the sample is pumped through a column packed with a stationary phase, and the components are separated based on their affinity for the stationary phase. By using a suitable detector (e.g., UV-Vis), the purity of this compound can be accurately determined. Different HPLC methods can be developed for both analytical (purity assessment) and preparative (purification) purposes.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the compound. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. A spot of the sample is applied to a plate coated with a stationary phase, and a solvent (mobile phase) is allowed to move up the plate, separating the components.

Table 5: Chromatographic Methods for this compound

| Technique | Primary Use | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and purification | Retention time, peak area |

| Gas Chromatography (GC) | Purity assessment and analysis of volatile impurities | Retention time, peak area |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification in mixtures | Retention time, mass spectrum |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check | Retention factor (Rf) |

Applications and Role in Organic Synthesis and Catalysis

4-(2,6-Dimethylphenyl)morpholine as a Synthetic Intermediate and Building Block

The morpholine (B109124) ring is a versatile and easily accessible synthetic building block in organic chemistry. nih.gov It can be introduced as an amine reagent or constructed through various synthetic methodologies. nih.gov Morpholine and its derivatives are crucial intermediates in the production of a wide array of chemicals, including rubber additives, corrosion inhibitors, and optical brighteners. nih.govatamankimya.com Their favorable physicochemical, biological, and metabolic properties, coupled with straightforward synthetic routes, make them valuable in drug discovery and development. nih.gov For instance, morpholine is a key component in the synthesis of the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. chemicalbook.comchemicalbook.com

Derivatives of morpholine, such as cis-2,6-dimethylmorpholine, are also important intermediates, particularly in the synthesis of pharmaceutical ingredients. basf.com The synthesis of specific stereoisomers, like the (2R,6R)-isomer of 2,6-dimethylmorpholine (B58159) derivatives, is critical for optimizing biological activity.

The reactivity of the morpholine nucleus can be influenced by substituents. For example, the presence of an oxygen atom in the morpholine ring and the pyramidalization of the nitrogen atom can decrease the nucleophilicity of morpholine-enamines, making them less reactive compared to pyrrolidine-based counterparts in certain reactions. frontiersin.org However, strategic substitution on the morpholine ring can lead to highly efficient organocatalysts. frontiersin.org

Role as a Ligand in Organometallic Chemistry and Catalysis

Morpholine and its derivatives are recognized for their role as ligands in organometallic chemistry and catalysis. nih.gov The coordination of a morpholine molecule to a metal ion can activate it as a hydrogen-bond donor by increasing the partial positive charge on the morpholine's amine hydrogen. nih.gov When two morpholine ligands bond to a central metal ion in a cis configuration, they can create an effective binding site for negatively charged species. nih.gov

Catalyst Design and Performance Evaluation

The design of catalysts incorporating morpholine derivatives has been a subject of significant research. For instance, new organocatalysts based on β-morpholine amino acids have been synthesized and tested in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.org Computational studies have been employed to understand the transition state of these reactions and explain the efficiency of the catalysts. frontiersin.org Despite the generally lower reactivity of morpholine-enamines, specific catalyst designs have shown remarkable ability to control diastereoselectivity and enantioselectivity. frontiersin.org

In the context of polyurethane formation, computational studies have investigated the catalytic effect of morpholine and 4-methylmorpholine (B44366) on the reaction between phenyl isocyanate and butan-1-ol. nih.gov These studies have shown that the reaction mechanism in the presence of these catalysts differs significantly from the uncatalyzed reaction and that 4-methylmorpholine is a more effective catalyst than morpholine. nih.gov The development of new chiral ligands and catalysts is a key area in asymmetric synthesis, with a focus on creating adjustable and highly efficient systems. nih.gov

Stereoselective Catalysis Using Derived Ligands

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govresearchgate.net Axially chiral biphenyl (B1667301) ligands and catalysts have been designed and evaluated in various asymmetric reactions. nih.gov The strategic placement of substituent groups on these ligands can significantly enhance their efficiency in asymmetric catalytic synthesis. nih.gov

For example, new chiral P-N ligands have been synthesized and their coordination chemistry with palladium(II) has been studied. mdpi.com These ligands have been used as precatalysts for the dimerization of styrene, leading to the regio- and stereoselective formation of E-1,3-diphenyl-1-butene. mdpi.com The catalytic activity was found to be dependent on the nature of the P-N ligand. mdpi.com

Utilization in Polymer Chemistry and Material Science

Morpholine and its derivatives play a role in polymer chemistry. nih.gov They are used in the synthesis of polyurethanes, where they can act as catalysts. nih.gov A theoretical study on urethane (B1682113) formation highlighted the important role of amine catalysts like morpholine in the synthesis of polyurethanes, which are versatile polymers with wide-ranging industrial applications. nih.gov

Furthermore, the oxidative polymerization of 2,6-dimethylphenol (B121312) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic, can be catalyzed by copper complexes. researchgate.net The choice of catalyst system, including the ligand and solvent, significantly impacts the polymer yield and molecular weight. researchgate.net

Application in Methodological Development for New Chemical Transformations

The unique properties of morpholine derivatives are being harnessed to develop new methodologies for chemical transformations. For example, highly efficient morpholine-based organocatalysts have been developed for the 1,4-addition reaction between aldehydes and nitroolefins, a previously less explored area for this class of catalysts. frontiersin.org The design of these catalysts was informed by both experimental and computational data to overcome the inherent limitations of the morpholine ring in enamine catalysis. frontiersin.org

The development of novel chiral ligands, such as those with an axis-unfixed biphenyl backbone, has led to interesting coordination behavior and excellent chiral induction in various transition-metal-catalyzed asymmetric reactions. researchgate.net These advancements provide inspiration for the exploration of new ligands and their application in novel chemical reactions. researchgate.net

Advanced Theoretical and Computational Investigations of 4 2,6 Dimethylphenyl Morpholine

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of 4-(2,6-Dimethylphenyl)morpholine would provide fundamental insights into its reactivity, stability, and molecular properties.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of a molecule. For this compound, these calculations would typically involve optimizing the molecular geometry to find its lowest energy state. Following optimization, a variety of electronic properties would be calculated.

A key output of these calculations is the distribution of electronic charge across the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. Furthermore, Natural Bond Orbital (NBO) analysis would be employed to provide a detailed picture of the bonding within the molecule, including the nature of hybrid orbitals and the extent of electron delocalization.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations This table is for illustrative purposes only, as no published data is available.

| Parameter | Hypothetical Value | Method/Basis Set |

|---|---|---|

| Ground State Energy | -X.XXXX Hartrees | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | Y.YY Debye | DFT/B3LYP/6-311++G(d,p) |

| NBO Charge on Morpholine (B109124) Nitrogen | -0.Z e | DFT/B3LYP/6-311++G(d,p) |

| NBO Charge on Phenyl Ring Carbon (C1) | +0.A e | DFT/B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as no published data is available.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -A.BC |

| LUMO Energy | +D.EF |

| HOMO-LUMO Energy Gap | G.HI |

Conformational Analysis via Computational Methods

The three-dimensional structure of this compound is not rigid. The morpholine ring can adopt different conformations (e.g., chair, boat), and there is rotational freedom around the bond connecting the phenyl ring to the morpholine nitrogen. A computational conformational analysis would explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step. The results would provide insight into the preferred shapes of the molecule in different environments.

Computational Prediction of Spectroscopic Parameters (Methodological Focus)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would involve:

Infrared (IR) and Raman Spectroscopy: Calculation of vibrational frequencies and intensities to predict the IR and Raman spectra. This would help in assigning the peaks in an experimental spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of the chemical shifts of the hydrogen and carbon atoms in the molecule. This is a powerful tool for structure elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only, as no published data is available.

| Spectroscopic Parameter | Hypothetical Predicted Value | Computational Method |

|---|---|---|

| C=O Stretch (from morpholine) | ~1650-1680 cm⁻¹ | DFT/B3LYP |

| ¹H NMR (aromatic protons) | 7.0-7.5 ppm | GIAO/DFT |

| ¹³C NMR (morpholine carbons) | 45-70 ppm | GIAO/DFT |

| λmax (UV-Vis) | ~270 nm | TD-DFT |

Future Research Trajectories for 4 2,6 Dimethylphenyl Morpholine in Chemical Science

Development of Novel and Highly Efficient Synthetic Routes

The primary challenge in synthesizing 4-(2,6-dimethylphenyl)morpholine lies in the formation of the C-N bond between the sterically hindered nitrogen atom of the morpholine (B109124) ring (if substituted at the 2 and 6 positions) and the doubly ortho-substituted phenyl ring. Future research will likely focus on overcoming this steric barrier through advanced catalytic methods.

The most prominent and established method for this type of transformation is the Buchwald-Hartwig amination . wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for creating C-N bonds. wikipedia.org However, the coupling of two sterically demanding partners, such as 2,6-dimethylmorpholine (B58159) and a 1-halo-2,6-dimethylbenzene, requires highly active and specialized catalyst systems. Research in this area should focus on employing "generations" of catalysts specifically designed for hindered substrates. wikipedia.org This includes the use of palladium precatalysts supported by bulky, electron-rich biaryl phosphine (B1218219) ligands. rsc.orglibretexts.org

Future synthetic research could explore the following catalytic systems for this specific transformation:

| Catalyst System | Key Features & Research Focus | Relevant Precedents |

| Palladium-Biaryl Phosphine Catalysis | Utilization of ligands like RuPhos, BrettPhos, or DavePhos that are designed to facilitate reductive elimination from bulky intermediates and prevent catalyst decomposition. rsc.orglibretexts.org Optimization of base, solvent, and temperature will be crucial for achieving high yields. | General protocols for coupling hindered amines and aryl halides are established. rsc.orgorganic-chemistry.org |

| Copper-Catalyzed N-Arylation | Copper-based systems, often using diamine or picolinamide-type ligands, have re-emerged as a cost-effective alternative to palladium. nih.gov Research into ligands that form highly electron-rich copper(I) complexes could enable the oxidative addition of hindered aryl halides. nih.govacs.org | Copper catalysis has shown promise for coupling sterically hindered partners where palladium systems may be less effective. nih.gov |

| Transition-Metal-Free Arylation | Exploration of methods that avoid transition metals entirely, such as those proceeding through an aryne intermediate. rsc.org Strategies involving the generation of 2,6-dimethylbenzyne from a suitable precursor could be investigated. Diaryliodonium salts also offer a metal-free pathway for N-arylation. researchgate.netnih.gov | These methods circumvent the cost and toxicity of metal catalysts but may have different functional group tolerances that require investigation. rsc.orgresearchgate.net |

A key precursor, cis-2,6-dimethylmorpholine, is a versatile intermediate used in the synthesis of pharmaceutical ingredients. basf.com It is typically prepared via the cyclization of diisopropanolamine (B56660) using an acid catalyst like sulfuric acid, with methods optimized to produce a high proportion of the desired cis-isomer. google.comgoogle.com

Discovery of New Reactivity and Transformation Pathways

The unique structure of this compound, characterized by significant steric shielding around the nitrogen atom, dictates its reactivity. The lone pair of electrons on the nitrogen is less nucleophilic compared to simpler N-aryl morpholines due to the steric hindrance imposed by the two ortho-methyl groups. Future research should aim to understand and exploit this modulated reactivity.

Potential areas of investigation include:

Sterically-Controlled Functionalization: The bulky 2,6-dimethylphenyl group can act as a "protecting group" for the nitrogen, potentially allowing for selective reactions on the morpholine ring's carbon backbone that might be difficult on less substituted analogues. Research into oxidation or lithiation of the morpholine ring could reveal novel transformation pathways.

Benzylic Functionalization: The methyl groups on the phenyl ring offer sites for radical or oxidative functionalization. Investigating their reactivity could lead to the synthesis of more complex derivatives where the core scaffold is elaborated.

Electronic Properties and Redox Chemistry: The electronic interaction between the nitrogen lone pair and the phenyl ring, modulated by the ortho-substituents, should be quantified. This includes studying the compound's oxidation potential and its ability to participate in single-electron transfer (SET) processes, which could be relevant for applications in photoredox catalysis.

Ring-Opening Reactions: The stability of the morpholine ring in the presence of the N-(2,6-dimethylphenyl) substituent under various conditions (e.g., reductive, oxidative, acidic, basic) is unknown. Exploring ring-opening reactions could provide access to novel amino alcohol derivatives that are otherwise difficult to synthesize.

Integration into Emerging Chemical Technologies and Methodologies

The distinct structural features of this compound make it an intriguing candidate for use in emerging chemical technologies, particularly in catalysis.

Ligand Development for Homogeneous Catalysis: The design of bulky, electron-rich ligands is critical for advancing transition-metal catalysis. mdpi.com this compound can be envisioned as a novel L-type ligand for various metals (e.g., Pd, Cu, Au, Ag). The combination of a soft N-donor and a hard O-donor atom allows for potential bidentate coordination. The steric bulk provided by the dimethylphenyl group could create a unique coordination sphere around a metal center, influencing the selectivity and activity of catalytic processes such as cross-coupling, C-H activation, and asymmetric catalysis. mdpi.commdpi.com Future work should involve the synthesis of its metal complexes and the evaluation of their catalytic performance.

Organocatalysis: Chiral morpholine derivatives have been successfully employed as organocatalysts, particularly in enamine catalysis for reactions like Michael additions. frontiersin.org While morpholine-enamines are often less reactive than their pyrrolidine (B122466) counterparts, strategic substitution can lead to highly efficient and selective catalysts. frontiersin.org Future research could involve the synthesis of chiral versions of this compound and their application as organocatalysts. The defined steric environment created by the aryl group could impart high levels of stereocontrol in reactions involving aldehydes or ketones.

Photocatalytic Systems: Photocatalysis is a rapidly advancing field, and recent work has demonstrated its utility in synthesizing substituted morpholines. nih.gov The title compound could be investigated as a substrate in novel photocatalytic transformations or even as a component of a photocatalytic system, potentially acting as a redox mediator or a directing group in light-driven reactions.

Exploration of its Utility in Advanced Chemical Systems

Beyond core synthetic applications, the physical and chemical properties of this compound suggest its potential utility in more complex chemical systems and materials science.

Building Blocks for Functional Materials: N-aryl heterocycles are fundamental building blocks for pharmaceuticals, agrochemicals, and functional materials. mdpi.com The rigidity and steric bulk of the 2,6-dimethylphenyl group make this compound an interesting monomer or additive for polymer science. Its incorporation into a polymer backbone could impart specific thermal properties, solubility characteristics, or conformational constraints. Furthermore, its ability to coordinate with metals suggests its potential use as a building block for creating metal-organic frameworks (MOFs), where the molecule would serve as a rigid organic linker to define pore size and chemical environment. nih.gov

Specialized Solvents and Additives: Morpholine and its derivatives are widely used in industrial applications, such as corrosion inhibitors in boiler water treatment systems, due to their chemical stability and pH-modifying capabilities. advancedchemsys.comadvancedchemsys.comadvchemical.com The introduction of the lipophilic 2,6-dimethylphenyl group could tailor these properties for non-aqueous environments. Future research could explore its efficacy as a corrosion inhibitor in oils and lubricants, or as a high-performance solvent for specific chemical processes where its unique combination of polarity (from the morpholine ether and amine) and non-polarity (from the aryl group) would be advantageous.

Probes for Chemical Biology: The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profiles of bioactive molecules. nih.govnih.gov While the direct biological activity of this compound is unknown, it could serve as a lead scaffold for the development of new therapeutic agents or as a non-reactive control compound in structure-activity relationship studies of more complex bioactive N-aryl morpholines. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(2,6-Dimethylphenyl)morpholine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves constructing the morpholine ring followed by introducing the 2,6-dimethylphenyl group. A plausible pathway includes:

Morpholine Ring Formation : Cyclization of ethanolamine derivatives or reductive amination of diols with ammonia derivatives.

Substituent Introduction : Friedel-Crafts alkylation or coupling reactions to attach the 2,6-dimethylphenyl group.

Key intermediates include chloroacetylmorpholine (for halogenation) and 2,6-dimethylbenzene derivatives (e.g., 2,6-dimethylphenol) for electrophilic substitution. Reaction conditions (e.g., acid catalysts, temperature) significantly influence yield .

| Example Synthesis Steps |

|---|

| 1. Morpholine precursor synthesis via ethanolamine cyclization. |

| 2. Alkylation of morpholine with 2,6-dimethylbenzyl halide. |

| 3. Purification via column chromatography (silica gel, ethyl acetate/hexane). |

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., methyl group signals at δ 2.1–2.3 ppm for dimethylphenyl) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion validation (e.g., [M+H]+ at m/z 206.1) .

Q. What are the known electrophilic reactions involving this compound?

- Methodological Answer : The 2,6-dimethylphenyl group directs electrophilic substitution to the para position of the aromatic ring. Common reactions include:

- Nitration : Concentrated HNO₃/H₂SO₄ yields 4-nitro derivatives.

- Halogenation : Br₂/FeBr₃ produces 4-bromo analogs.

- Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.

Reaction monitoring via TLC (Rf = 0.5 in ethyl acetate) is recommended .

Q. What physicochemical properties are critical for handling this compound?

- Methodological Answer :

- Melting Point : ~45–48°C (analogous to 4-(2,6-Dimethylphenyl)phenol) .

- Solubility : Lipophilic in organic solvents (e.g., dichloromethane, ethyl acetate); low aqueous solubility (use DMSO for biological assays) .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

- Methodological Answer :

Q. What mechanistic insights explain the electron-donating effects of the morpholine ring on aromatic substitution?

- Methodological Answer : The morpholine’s nitrogen lone pair donates electron density via resonance, activating the aromatic ring. Density Functional Theory (DFT) studies show:

- Increased electron density at the para position (local Fukui indices >0.5).

- Transition state stabilization in nitration due to morpholine’s inductive effects .

Q. How do structural modifications at the morpholine nitrogen affect bioavailability?

- Methodological Answer :

- N-Alkylation : Increases lipophilicity (logP >3.5) but may reduce solubility.

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 10 mg/mL in PBS).

- In Silico Modeling : Use QSAR models to predict absorption (e.g., Caco-2 permeability >5 × 10⁻⁶ cm/s) .

Q. What strategies resolve contradictions in reported catalytic conditions for synthesizing this compound?

- Methodological Answer :

- Systematic Optimization : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and temperatures (0°C vs. reflux).

- Reproducibility Checks : Validate yields via triplicate reactions and purity via HPLC .

Q. What in vivo models evaluate the pharmacokinetics of this compound derivatives?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg IV/PO; measure plasma concentrations via LC-MS/MS.

- Key Findings : Half-life (t₁/₂) ~4–6 hours; hepatic metabolism via CYP3A4 (confirmed with microsomal assays) .

Q. How does this compound compare to other morpholine derivatives in antimicrobial activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The 2,6-dimethyl group enhances membrane penetration (MIC = 8 µg/mL vs. Bacillus cereus).

- Mechanistic Studies : Disruption of bacterial cell membranes confirmed via SYTOX Green uptake assays .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported yields (40–70%) for Friedel-Crafts alkylation.

- Resolution :

- Verify reagent purity (e.g., anhydrous AlCl₃ vs. hydrated forms).

- Optimize stoichiometry (1.2 eq. acyl halide to morpholine).

- Use inert reaction conditions to suppress side reactions (e.g., dimerization) .

Key Methodological Tables

| Analytical Parameters for Purity Assessment |

|---|

| Technique |

| ---------- |

| HPLC |

| H NMR |

| Comparative Reactivity of Electrophilic Substitutions |

|---|

| Reaction |

| ---------- |

| Nitration |

| Bromination |

| Sulfonation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.